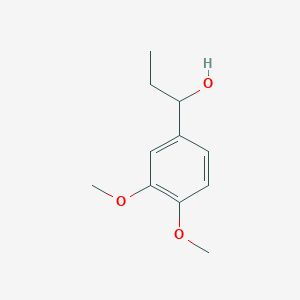

1-(3,4-Dimethoxyphenyl)propan-1-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)propan-1-ol derivatives involves various chemical reactions, including Claisen-Schmidt condensation reactions. These syntheses yield compounds with interesting properties, such as potential anti-angiogenic activities suggested for clinical studies to treat human cancers due to their inhibition of Vascular endothelial growth Factor human receptor (VEGFR-2) signaling pathways (Khamees et al., 2018).

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various techniques such as single crystal X-ray diffraction, showcasing triclinic crystal systems with specific space groups. Detailed molecular geometry obtained from density functional theory (DFT) studies aligns well with experimental results, providing insights into the compound's structural stability and interactions (Khamees et al., 2018).

Chemical Reactions and Properties

Chemical reactions, including those leading to cardioselectivity in beta-adrenoceptor blocking agents, highlight the compound's significance in medical chemistry. The affinity of 1-(3,4-Dimethoxyphenyl)propan-1-ol derivatives towards beta-1 and beta-2 adrenoceptors compared to known beta-blockers illustrates their potential in therapeutic applications (Rzeszotarski et al., 1979).

Physical Properties Analysis

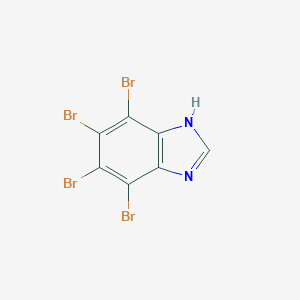

Physical properties, such as crystal structures and interaction patterns, are crucial for understanding the compound's behavior. Studies involving crystal packing analysis reveal intermolecular interactions, including hydrogen bonds and halogen bonds, which are essential for the stability and reactivity of these compounds (Kumar et al., 2018).

Chemical Properties Analysis

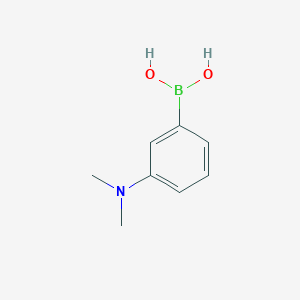

Chemical properties, including reactivity descriptors and nonlinear optical (NLO) properties, are determined through computational methods like DFT. These analyses provide a comprehensive understanding of the compound's chemical behavior, including its hyperpolarizability and global reactivity descriptors, offering insights into its potential applications in various fields (Kumar et al., 2016).

Applications De Recherche Scientifique

Barfknecht, C., Miles, J. M., & Leseney, J. L. (1970) found that 1-(3,4-dimethoxyphenyl)-2-propanol prolongs latency times in conditioned avoidance response tests in rats, indicating its potential relationship with psychotomimetic amphetamines. This suggests its relevance in central nervous system studies, particularly in relation to amphetamines (Barfknecht, Miles, & Leseney, 1970).

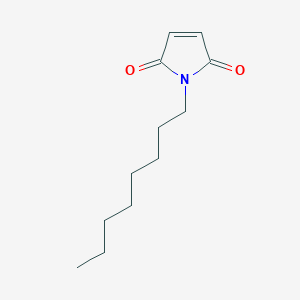

Milusheva, M., Gledacheva, V., Batmazyan, M., Nikolova, S., Stefanova, I., Dimitrova, D., Saracheva, K., Tomov, D., & Chaova-Gizdakova, V. (2022) reported that N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides show smooth muscle relaxant activity and improve cognitive functions in learning and memory processes in rats, using the papaverine pathway. This highlights its potential applications in cognitive and muscular research (Milusheva et al., 2022).

Wada, M., Kirishima, K., Oki, Y., Miyamoto, M., Asahara, M., & Erabi, T. (1999) found that 1,8-dimethoxy-9-phenylxanthen-9-ol exhibits a higher basicity and reactivity than related 9-arylxanthen-9-ols, suggesting its potential as a catalyst in organic synthesis. This study points towards its application in the field of organic chemistry (Wada et al., 1999).

Nie, S., Liu, X., Wu, Z., Zhan, L., Yin, G., Yao, S., Song, H., & Wang, S. (2014) conducted a kinetics study of 1-(3,4-Dimethoxyphenyl)ethanol oxidation by chlorine dioxide under simulated bleaching conditions, suggesting a potential solution for environmental pollution in elemental chlorine-free pulp bleaching. This research is significant in environmental and industrial applications (Nie et al., 2014).

Khamees, H., Jyothi, M., Khanum, S., & Madegowda, M. (2018) found that DFPO shows potential as an anti-angiogenesis agent, with possibilities for clinical studies in treating human cancers. This indicates its potential in medical research, specifically in oncology (Khamees et al., 2018).

Safety And Hazards

The safety and hazards of 1-(3,4-Dimethoxyphenyl)propan-1-ol are not clearly stated in the search results.

Orientations Futures

The future directions of 1-(3,4-Dimethoxyphenyl)propan-1-ol are not clearly stated in the search results.

Relevant Papers

Several papers related to 1-(3,4-Dimethoxyphenyl)propan-1-ol were found45. However, the detailed analysis of these papers is beyond the scope of this response due to the complexity and depth of the scientific content.

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXSFKGIICIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386305 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)propan-1-ol | |

CAS RN |

10548-83-1 | |

| Record name | 1-(3,4-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

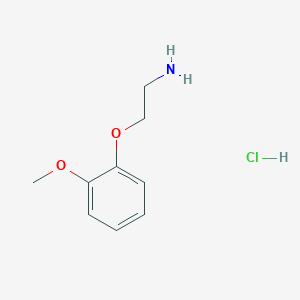

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

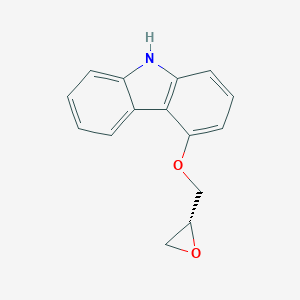

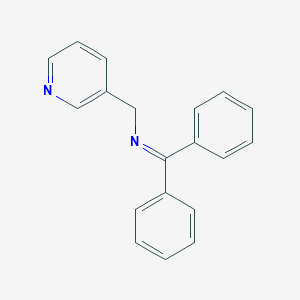

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-2-[(1-phenylpyrrolidin-2-ylidene)amino]benzoate](/img/structure/B16174.png)